
2-Phenyl-1-(pyridin-2-yl)ethanone
Overview
Description
2-Phenyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H11NO. It is also known as benzyl-2-pyridyl ketone. This compound is characterized by the presence of a phenyl group attached to a pyridin-2-yl ethanone structure. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .
Preparation Methods
The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-pyridylmagnesium bromide, followed by oxidation with a suitable oxidizing agent. Another method includes the condensation of benzaldehyde with 2-acetylpyridine in the presence of a base, followed by oxidation .
Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
2-Phenyl-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Phenyl-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used as a catalyst and reagent in organic synthesis, as well as in the production of fine chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
2-Phenyl-1-(pyridin-2-yl)ethanone can be compared with other similar compounds such as quinoline derivatives and imidazole-containing compounds. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, quinoline derivatives are known for their antimicrobial and antimalarial properties, while imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antifungal effects .
Similar compounds include:
- Quinoline
- Imidazole
- Pyridine derivatives
Each of these compounds has unique features that make them suitable for specific applications in research and industry.
Biological Activity
2-Phenyl-1-(pyridin-2-yl)ethanone, also known as phenyl pyridinyl ketone, is a compound of interest due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C13H11N1O
- CAS Number : 27049-45-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cell cycle regulation, antimicrobial properties, and potential as an iron chelator.
1. Cell Cycle Regulation
Research indicates that this compound interacts with cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These interactions lead to modulation of cell cycle progression and transcriptional regulation:
- Mechanism : The compound increases the expression of IκB-α, which inhibits NF-kB signaling pathways, ultimately affecting CDK activity.
Activity | Effect |
---|---|
CDK2 Inhibition | Reduced cell proliferation |
CDK9 Modulation | Altered transcriptional activity |
This mechanism has implications for cancer treatment, particularly in tumors dependent on these pathways for growth and survival .
2. Antimicrobial Properties
The compound has shown significant antimicrobial activity against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 5 - 10 μg/mL |
Pseudomonas aeruginosa | Comparable to linezolid (MIC 2.5 μg/mL) |
In studies, the presence of specific substituents on the phenyl ring enhances the compound's antimicrobial efficacy .
3. Iron Chelation and HIV Inhibition
Another notable aspect of this compound is its role as an iron chelator:
- HIV Inhibition : The compound significantly inhibits HIV transcription while exhibiting minimal cytotoxicity in infected cells. It modulates CDK activities linked to viral replication.
Parameter | Effect |
---|---|
HIV Gag mRNA Synthesis | Reduced |
CDK2 Activity | Inhibited |
IκB-α Expression | Increased |
This suggests a dual role in both antiviral activity and potential use in managing iron overload conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various derivatives of pyridine-based compounds, including this compound. The results demonstrated strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains.
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines revealed that treatment with the compound led to decreased viability and altered cell cycle profiles, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
2-phenyl-1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292408 | |
Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27049-45-2 | |
Record name | 27049-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 27049-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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